2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties .
Preparation Methods
The synthesis of 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and phenols. One common method includes the use of a catalyst such as piperidine in ethanol under reflux conditions . Another approach involves a catalyst-free reaction in water at ambient temperature, which is more environmentally friendly .
Chemical Reactions Analysis
2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and antidiabetic properties.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other 4H-chromene derivatives such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile and 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile. Compared to these compounds, 2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities .
Properties
Molecular Formula |
C20H14N2O2 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O2/c21-11-16-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)18(23)19(15)24-20(16)22/h1-10,17,23H,22H2 |
InChI Key |
LKSYSGBYOHYHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C(=C3OC(=C2C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.